2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide
Description
2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a cyanoenamide derivative characterized by a prop-2-enamide backbone substituted with a cyano group, a furan-2-yl moiety, and a 1-(2-fluoro-6-methoxyphenyl)ethylamine group.
The structural complexity arises from the 2-fluoro-6-methoxyphenyl substituent, which introduces steric and electronic effects, and the furan-2-yl group, contributing to π-π stacking interactions in biological targets. The compound’s synthesis likely follows Knoevenagel condensation or nucleophilic substitution pathways, as evidenced by similar cyanoenamide derivatives synthesized using ethanol and piperidine under mild conditions .
Properties
IUPAC Name |
2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-11(16-14(18)6-3-7-15(16)22-2)20-17(21)12(10-19)9-13-5-4-8-23-13/h3-9,11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNSHPVDVBAXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the fluoro-methoxyphenyl derivative and the furan derivative. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires rigorous control of reaction parameters and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorine Positioning : The 2-fluoro-6-methoxy substitution (target) vs. 4-fluoro () or 2-fluoro () affects steric hindrance and dipole interactions, influencing receptor selectivity .
Bioisosteric Replacements : The trifluoromethylthiadiazole group in XCT790 () serves as a bioisostere for carboxylic acids, improving metabolic stability compared to ester-containing analogs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The furan-2-yl group (logP ~2.1) offers moderate lipophilicity, compared to thiophen-2-yl (logP ~2.5) or trifluoromethyl (logP ~3.0), impacting blood-brain barrier penetration .
- Metabolic Stability : Propargyloxy groups () resist oxidative degradation, whereas methoxy groups (target compound) may undergo demethylation .
Biological Activity
2-Cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 1428115-31-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a cyano group, which are critical for its biological activity. The presence of the 2-fluoro-6-methoxyphenyl group enhances its lipophilicity and possibly its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN3O2 |
| Molecular Weight | 301.31 g/mol |
| CAS Number | 1428115-31-4 |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily targeting inflammatory pathways and cellular signaling processes.
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting a potential role in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that related compounds may induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 25 μM.
- Cytokine Modulation : The compound reduced nitrite production and inhibited IL-1β synthesis in macrophage cultures, indicating anti-inflammatory properties .
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacological effects:
- Anti-edematogenic Activity : In models of induced paw edema, treatment with the compound resulted in a significant reduction in edema comparable to standard anti-inflammatory drugs like dexamethasone.
- Leukocyte Migration Inhibition : The compound significantly reduced leukocyte migration in zymosan-induced peritonitis models, showcasing its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Inflammatory Diseases : A study investigated the effects of a structurally related compound on rheumatoid arthritis models, showing promising results in reducing joint inflammation and pain .
- Cancer Treatment Exploration : Another study focused on the anti-cancer properties of related compounds, demonstrating their efficacy in inhibiting tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
